

1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

molecular weight

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Compound of Interest

Compound Name: *1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole*

Cat. No.: B1461743

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An In-Depth Technical Guide to **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole**: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a bioisosteric replacement for indole in biologically active compounds.^{[1][2]} Its unique physicochemical properties, including improved solubility and metabolic stability over indole counterparts, have made it a favored core in the design of novel therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole**, a highly functionalized and versatile intermediate crucial for the synthesis of complex molecular architectures in drug discovery programs. We will delve into its fundamental properties, a detailed and reasoned synthesis protocol, and its strategic application in lead optimization campaigns.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research. **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole** is a solid, typically off-white to yellow, with defined characteristics that dictate its handling, storage, and reactivity.

Core Molecular Identity

The compound is systematically named 1-(benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The benzenesulfonyl group on the pyrrole nitrogen serves as a robust protecting group, stabilizing the azaindole core and influencing its electronic properties. The chloro and iodo substituents at positions 4 and 2, respectively, are key functional handles for subsequent chemical modifications.

Quantitative Data Summary

The key physicochemical properties of **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole** are summarized in the table below for quick reference.

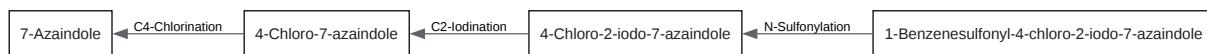
Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₈ ClIN ₂ O ₂ S	[3][4]
Molecular Weight	418.64 g/mol	[3][4][5]
CAS Number	940948-30-1	[3][4][6]
Appearance	Solid	
Melting Point	135 °C	[3]
Boiling Point	541.0 ± 60.0 °C (Predicted)	[3]
Density	1.91 ± 0.1 g/cm ³ (Predicted)	[3]
Storage Conditions	2–8 °C, under inert gas (Nitrogen or Argon)	[3]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this trifunctionalized azaindole is a multi-step process that requires careful selection of reagents and conditions to achieve regioselectivity and high yield. The protocol described below is a logical and validated pathway starting from commercially available materials.

Retrosynthetic Strategy

A logical retrosynthetic analysis breaks down the target molecule into simpler, readily available precursors. The strategy hinges on the sequential functionalization of the core 7-azaindole ring system.



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Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol & Workflow

The following protocol outlines a robust pathway for the synthesis. Each step is accompanied by an explanation of the experimental choices, aligning with the principles of expertise and trustworthiness.

Step 1: Regioselective Chlorination of 7-Azaindole

- Objective: To install a chlorine atom at the C4 position of the pyridine ring.
- Protocol:
 - Dissolve 7-azaindole in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
 - Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is typically monitored by TLC or LC-MS for the consumption of the starting material.

- Upon completion, the reaction is quenched with water, and the product, 4-chloro-7-azaindole, is extracted using an organic solvent.
- Causality & Expertise:** The C4 position of 7-azaindole is susceptible to electrophilic halogenation. NCS is chosen as a mild and effective chlorinating agent, minimizing side reactions and providing good regioselectivity. The synthesis of 4-chloro-7-azaindole is a well-established procedure.[7]

Step 2: Regioselective Iodination of 4-Chloro-7-azaindole

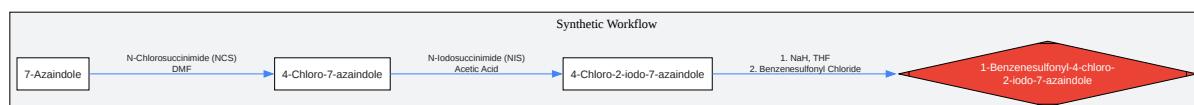
- Objective:** To install an iodine atom at the C2 position of the pyrrole ring.
- Protocol:**
 - Dissolve the 4-chloro-7-azaindole intermediate in a solvent mixture, often containing acetic acid.
 - Add N-Iodosuccinimide (NIS) to the solution and stir, typically at room temperature.
 - Monitor the reaction until completion. The product, 4-chloro-2-iodo-7-azaindole, is then isolated via standard workup procedures.[8]
- Causality & Expertise:** The C2 position of the electron-rich pyrrole ring is highly activated towards electrophilic substitution. NIS is a reliable and easy-to-handle source of electrophilic iodine, making it the reagent of choice for this transformation.

Step 3: N-Sulfonylation of 4-Chloro-2-iodo-7-azaindole

- Objective:** To protect the pyrrole nitrogen with a benzenesulfonyl group.
- Protocol:**
 - In an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere, suspend a strong base such as sodium hydride (NaH).
 - Add a solution of 4-chloro-2-iodo-7-azaindole dropwise at a reduced temperature (e.g., 0 °C) to form the corresponding anion.

- After stirring, add benzenesulfonyl chloride and allow the reaction to warm to room temperature.
- Upon completion, the reaction is carefully quenched, and the final product is purified, typically by column chromatography.
- Causality & Expertise: The pyrrole nitrogen requires deprotonation by a strong, non-nucleophilic base like NaH to become sufficiently nucleophilic to react with the electrophilic benzenesulfonyl chloride. The benzenesulfonyl group is a robust protecting group that is stable to a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions for which this molecule is designed.

Synthesis Workflow Visualization



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Caption: Step-by-step synthesis of the target compound.

Part 3: Strategic Applications in Drug Discovery

The true value of **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole** lies in its design as a versatile scaffold for building molecular diversity in drug development, especially for kinase inhibitors.^[2]

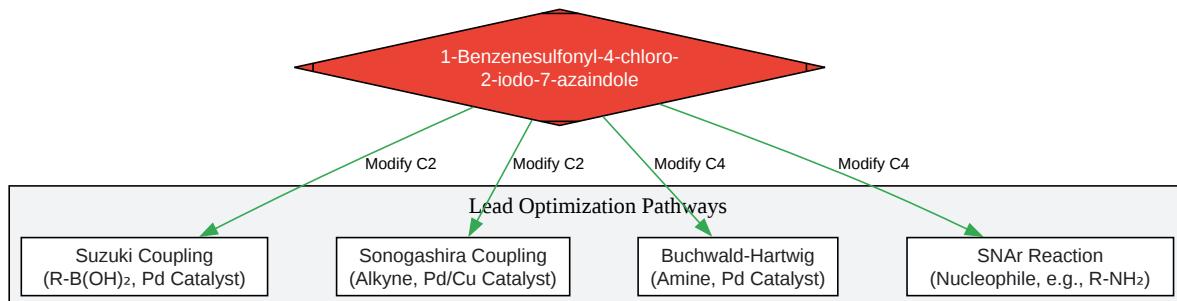
A Trifunctional Scaffold for Lead Optimization

This intermediate possesses three distinct points for modification, allowing for a systematic exploration of the chemical space around the 7-azaindole core.

- **C2-Iodo Position:** This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
- **C4-Chloro Position:** While less reactive than the iodo group in cross-coupling, the chloro group can participate in nucleophilic aromatic substitution (S_NAr) reactions or serve as a site for other metal-catalyzed couplings under more forcing conditions. This differential reactivity allows for sequential and site-selective modifications.
- **N1-Benzenesulfonyl Group:** Primarily a protecting group, it can be removed under specific conditions to reveal the N-H group, which can be a critical hydrogen bond donor for target engagement. Its presence also influences the overall lipophilicity and conformation of the molecule.

Logical Framework for Structure-Activity Relationship (SAR) Exploration

The molecule is an ideal starting point for an SAR campaign. Researchers can rapidly generate a library of analogs by leveraging the distinct reactivity of the halogenated positions.



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